Cas no 1396765-35-7 (N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
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- N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide
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- インチ: 1S/C11H7F3N2O2/c12-11(13,14)9-4-2-1-3-8(9)10(17)16-7-5-15-18-6-7/h1-6H,(H,16,17)
- InChIKey: TYYCFRRYGMBYFN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CON=C1)(=O)C1=CC=CC=C1C(F)(F)F
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6300-0138-10μmol |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |
1396765-35-7 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6300-0138-5μmol |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |
1396765-35-7 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6300-0138-15mg |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |
1396765-35-7 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6300-0138-5mg |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |
1396765-35-7 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6300-0138-20μmol |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |
1396765-35-7 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6300-0138-20mg |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |
1396765-35-7 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6300-0138-40mg |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |
1396765-35-7 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6300-0138-10mg |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |
1396765-35-7 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6300-0138-2μmol |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |
1396765-35-7 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6300-0138-50mg |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide |
1396765-35-7 | 50mg |
$240.0 | 2023-09-09 |
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamideに関する追加情報
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide: A Comprehensive Overview
N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide (CAS No. 1396765-35-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide consists of a benzamide moiety substituted with a trifluoromethyl group and an oxazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the pharmacological activities of N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide could be a valuable lead compound for the development of new anti-inflammatory drugs.
Another important application of N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide is in the field of cancer research. Studies have shown that this compound possesses cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy. These results indicate that N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide has the potential to be developed into an effective anticancer agent.
In addition to its pharmacological properties, the physicochemical characteristics of N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide have been extensively studied. The compound exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its use in various experimental settings. Its stability under different conditions has also been evaluated, showing that it remains stable at room temperature and under standard laboratory conditions.
The synthetic route to produce N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide has been well-documented in the literature. Typically, the synthesis involves the reaction of 2-trifluoromethylbenzoyl chloride with 4-amino oxazole in the presence of a base such as triethylamine. This straightforward synthetic method allows for efficient and scalable production of the compound, making it accessible for further research and development.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and pave the way for more advanced clinical trials to explore its therapeutic potential further.
In conclusion, N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide (CAS No. 1396765-35-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that this compound will play a significant role in addressing unmet medical needs and improving patient outcomes.
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